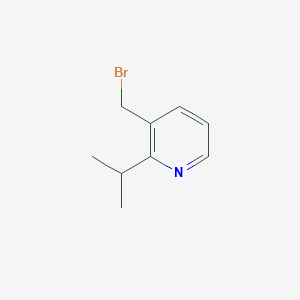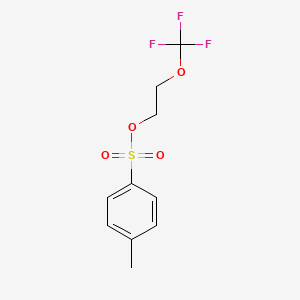
1-Allyl-1H-imidazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Allyl-1H-imidazole-4-carbonitrile is a heterocyclic organic compound that features an imidazole ring substituted with an allyl group at the nitrogen atom and a nitrile group at the fourth carbon position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-1H-imidazole-4-carbonitrile typically involves the cyclization of amido-nitriles. One method involves the reaction of 1H-imidazole-4-formaldehyde with hydroxylamine hydrochloride to form 4-methoximino imidazole, followed by dehydration to yield 1H-imidazole-4-carbonitrile . The allyl group can be introduced via nucleophilic substitution reactions using allyl halides under basic conditions.
Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and minimizing environmental impact. The process involves fewer steps, avoids the use of high-temperature and low-temperature equipment, and generates minimal acidic wastewater .
化学反応の分析
Types of Reactions: 1-Allyl-1H-imidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) with allyl halides.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted imidazoles depending on the nucleophile used.
科学的研究の応用
1-Allyl-1H-imidazole-4-carbonitrile has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-Allyl-1H-imidazole-4-carbonitrile involves its interaction with various molecular targets. The nitrile group can form hydrogen bonds with biological molecules, while the imidazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
1H-imidazole-4-carbonitrile: Lacks the allyl group but shares the nitrile functionality.
1-Allyl-1H-imidazole: Lacks the nitrile group but shares the allyl functionality.
Uniqueness: 1-Allyl-1H-imidazole-4-carbonitrile is unique due to the presence of both the allyl and nitrile groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to its simpler analogs .
特性
分子式 |
C7H7N3 |
|---|---|
分子量 |
133.15 g/mol |
IUPAC名 |
1-prop-2-enylimidazole-4-carbonitrile |
InChI |
InChI=1S/C7H7N3/c1-2-3-10-5-7(4-8)9-6-10/h2,5-6H,1,3H2 |
InChIキー |
MOSJTDGGLNKZGO-UHFFFAOYSA-N |
正規SMILES |
C=CCN1C=C(N=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methoxy-3,7-dimethylbenzo[c]isoxazole](/img/structure/B13672409.png)





![4-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B13672442.png)


![4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl]-5-methoxypyridin-2(1H)-one](/img/structure/B13672454.png)

![(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B13672464.png)

![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13672477.png)
